Bis(3-methylphenyl)methanamine
Description
Bis(3-methylphenyl)methanamine is a secondary amine with a central methane carbon bonded to two 3-methylphenyl groups and an amine group. Its molecular formula is C₁₅H₁₇N, derived from the substitution of two 3-methylphenyl (C₆H₄(CH₃)) groups on a methanamine (CH₂NH₂) backbone. This structure confers unique steric and electronic properties due to the methyl substituents at the meta positions of the aromatic rings.
Key structural features include:
- Hydrophobicity: Enhanced by the methyl groups, influencing solubility and lipid membrane permeability.
- Steric hindrance: The meta-substituted methyl groups may restrict rotational freedom and affect binding in biological systems.
- Basicity: The amine group allows participation in acid-base reactions and hydrogen bonding.
Properties
IUPAC Name |
bis(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXXIRHLYHZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl)methanamine typically involves the reaction of 3-methylbenzyl chloride with ammonia or an amine under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with methanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Bis(3-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl)methanamine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Methanamine Derivatives
Biological Activity
Bis(3-methylphenyl)methanamine, a compound with significant chemical versatility, has been the subject of various studies focusing on its biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by its two 3-methylphenyl groups attached to a central methanamine moiety. The positioning of the methyl groups on the phenyl rings influences both its chemical reactivity and biological activity. Its molecular formula is C16H19N, and it has been utilized as a building block in organic synthesis and medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. For instance, it has been explored for its antimicrobial and anticancer properties, showcasing potential in treating infections and malignancies .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrate its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Research into the anticancer properties of this compound reveals promising results. It has been tested against multiple cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways, thereby inhibiting cell proliferation .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on A2780 ovarian cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with a notable induction of apoptosis observed through increased caspase-3/7 activity .
- Antimicrobial Activity : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound inhibited growth at minimal inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds such as Bis(4-methylphenyl)methanamine and Bis(2-methylphenyl)methanamine. The structural differences significantly affect their pharmacological profiles:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Bis(4-methylphenyl)methanamine | Moderate | High |
| Bis(2-methylphenyl)methanamine | Low | Low |
Applications in Medicine and Industry
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting infections and cancer.
- Chemical Synthesis : Utilized as a building block in the production of dyes and polymers due to its unique chemical properties .
- Research Tools : Employed in studies investigating enzyme interactions and receptor modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
